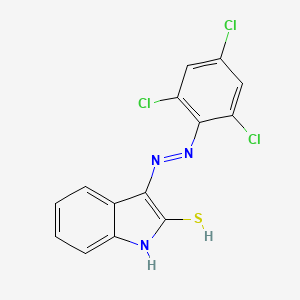
2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2TDCH) is a thiosemicarbazone derivative that has been studied for its potential therapeutic applications. It is a member of the thiosemicarbazone family, which is a group of compounds that have been studied for their ability to inhibit enzymes, modulate gene expression, and act as anti-inflammatory agents. 2TDCH has been studied for its potential anti-cancer and anti-inflammatory activities, as well as its ability to modulate gene expression.
Applications De Recherche Scientifique
Synthesis and Transformation
- Fischer Synthesis of Indoles: Fischer synthesis is a notable method in the production of indoles from arylhydrazones. This process, specifically for 2,6-disubstituted arylhydrazones, has been extensively studied, showcasing various transformations of the cyclohexadienoneimine intermediate. These transformations include 1,2 and 1,4 shifts and the splitting out of substituents, indicating a complex reaction pathway that may be relevant to the synthesis and reactivity of compounds like 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (Fusco & Sannicolo, 1978).
Biological Activities
Antimicrobial Properties
Hydrazide–hydrazone derivatives, including structures similar to 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, exhibit a broad spectrum of biological activities. These compounds are particularly notable for their antimicrobial properties against bacteria, fungi, and other pathogens. This makes them potential candidates for the development of new antimicrobial agents (Popiołek, 2016); (Popiołek, 2021).
Antitubercular Activity
Some hydrazinecarboxamide derivatives have shown significant antitubercular activity, suggesting potential applications in the treatment of tuberculosis. This is relevant for compounds related to 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, as structural modifications can enhance their activity against Mycobacterium tuberculosis (Asif, 2014).
Neurological and Neurodegenerative Disorders
Hydrazides and hydrazones are integral to a range of bioactive compounds with applications in pharmacology, including the treatment of neurological and neurodegenerative disorders. Their broad pharmacological applications underline the potential of derivatives of 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone in developing treatments for brain-related disorders (Agrawal et al., 2022).
Anticancer Activity
The structural motif of hydrazone is significant in the realm of anticancer research. Compounds bearing the hydrazone group have been identified for their potential in cancer treatment due to their ability to modulate a variety of molecular targets. This highlights the importance of investigating compounds like 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone for anticancer activity (Maia et al., 2014).
Propriétés
IUPAC Name |
3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indole-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUPARJGDKZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188500 |
Source


|
| Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | |
CAS RN |
862665-28-9 |
Source


|
| Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

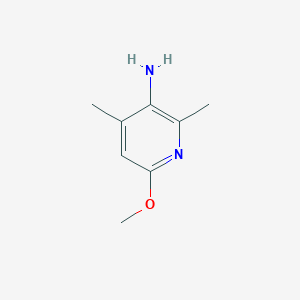
![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)
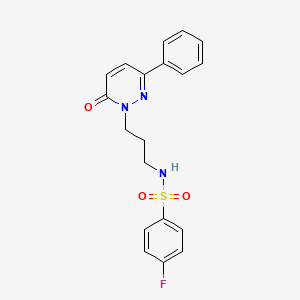
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571922.png)
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)
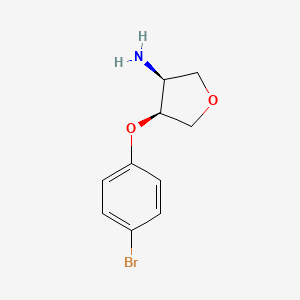
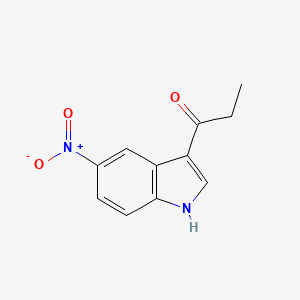
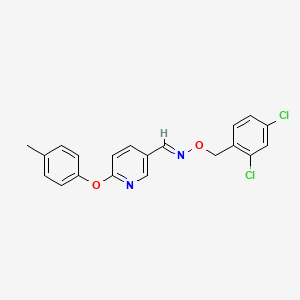
![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)
